Introduction: The Strategic Importance of 7-Bromoindoline
Introduction: The Strategic Importance of 7-Bromoindoline
An In-Depth Technical Guide to 7-Bromoindoline: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals
7-Bromoindoline is a heterocyclic aromatic organic compound featuring an indoline core substituted with a bromine atom at the 7-position.[1] As a versatile synthetic intermediate, it serves as a crucial building block in the fields of medicinal chemistry and materials science.[2] The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This reactivity, combined with the inherent biological relevance of the indoline scaffold, makes 7-Bromoindoline a high-value precursor in the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists.[2] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for professionals in drug discovery and development.
PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 7-Bromoindoline is essential for its effective use in synthesis and research.
Chemical Structure and Identifiers
The foundational structure of 7-Bromoindoline consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The bromine atom is attached to the benzene moiety at the position adjacent to the fused carbon atom on the nitrogen side.
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IUPAC Name : 7-bromo-2,3-dihydro-1H-indole[1]
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CAS Number : 62813-85-8[1]
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Molecular Formula : C₈H₈BrN[1]
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Molecular Weight : 198.06 g/mol [1]
Caption: Chemical structure of 7-Bromoindoline (C₈H₈BrN).
Physicochemical Data
The physical properties of 7-Bromoindoline are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 198.06 g/mol | [1] |
| Appearance | Data not consistently available; related compounds are often off-white to brownish solids. | [3] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Storage Temperature | 2-8°C, sealed, dry, light-proof | [2] |
PART 2: Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 7-Bromoindoline. The following data represent expected values based on its structure.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, two methylene (-CH₂) groups of the dihydro-pyrrole ring, and the N-H proton. The bromine atom will influence the chemical shifts of adjacent aromatic protons. |
| ¹³C NMR | Resonances for the eight carbon atoms. The carbon atom bonded to the bromine (C7) will show a characteristic shift, and the other aromatic and aliphatic carbons will be distinct. A spectrum is available for viewing on PubChem.[1] |
| Infrared (IR) Spectroscopy | Absorption bands indicating N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). The exact mass is 196.98401 Da.[1] |
PART 3: Synthesis and Reactivity
7-Bromoindoline's utility stems from its accessible synthesis and predictable reactivity, making it a cornerstone for building more complex molecules.
Synthetic Pathway: Reduction of 7-Bromoindole
A common and direct method for preparing 7-Bromoindoline is through the reduction of its aromatic precursor, 7-bromoindole. This transformation targets the C2-C3 double bond of the indole's pyrrole ring.
Caption: General workflow for the synthesis of 7-Bromoindoline via reduction.
Representative Experimental Protocol: Reduction of 7-Bromoindole
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoindole (1.0 equivalent) in glacial acetic acid.
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Reagent Addition : Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 equivalents) portion-wise, ensuring the temperature remains controlled.
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Reaction : Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : Carefully quench the reaction by slowly adding water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extraction : Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield pure 7-Bromoindoline.
Chemical Reactivity
The reactivity of 7-Bromoindoline is dominated by two key sites: the bromine-substituted C7 position on the aromatic ring and the secondary amine at the N1 position.
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Palladium-Catalyzed Cross-Coupling Reactions : The C-Br bond at the 7-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds.[4] This makes 7-Bromoindoline an excellent substrate for:
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N-Functionalization : The secondary amine (N-H) is nucleophilic and can be readily functionalized. Common reactions include acylation, alkylation, and arylation, which are often performed after protecting the amine to prevent interference with other reaction steps.
PART 4: Applications in Drug Discovery
7-Bromoindoline is rarely the final active pharmaceutical ingredient (API) but is a critical intermediate for building the core structures of numerous drug candidates.
Caption: Role of 7-Bromoindoline in a typical drug discovery workflow.
The ability to use the 7-bromo position for strategic modifications allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series. By introducing different chemical groups at this position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This makes 7-Bromoindoline an invaluable tool in the development of targeted therapies.[6]
PART 5: Safety and Handling
Proper handling of 7-Bromoindoline is crucial to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
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Hazard Classification :
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Recommended Personal Protective Equipment (PPE) :
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Handling and Storage :
Conclusion
7-Bromoindoline has established itself as a strategic and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the 7-bromo position, provides a reliable platform for the construction of diverse and complex molecular libraries. For researchers and drug development professionals, a comprehensive understanding of its chemical properties, synthetic accessibility, and safe handling is paramount to leveraging its full potential in the pursuit of novel therapeutics and advanced materials.
References
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National Center for Biotechnology Information. (n.d.). 7-Bromoindoline. PubChem. Retrieved from [Link]
- BenchChem. (n.d.). The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 7-Bromoindole.
- BenchChem. (n.d.). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.
- BenchChem. (n.d.). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.
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National Center for Biotechnology Information. (n.d.). 7-Bromoindole. PubChem. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.
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- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction of 7-Bromoindole.
- LookChem. (n.d.). Cas 51417-51-7,7-Bromoindole.
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